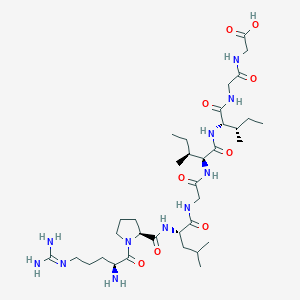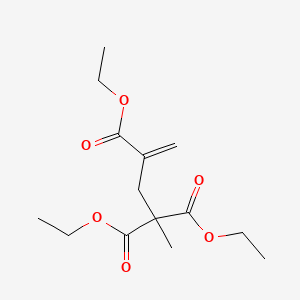![molecular formula C15H35IN2O6Si2 B14259662 1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 406700-13-8](/img/structure/B14259662.png)
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide is an organosilicon compound that has garnered attention due to its unique properties and potential applications in various fields. This compound is characterized by the presence of trimethoxysilyl groups attached to a dihydroimidazolium core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole or imidazolyl sodium with (3-halopropyl)trimethoxysilane. One effective method is the alkylation of sodium imidazolyl, obtained from imidazole and sodium hydroxide, with (3-chloropropyl)trimethoxysilane at reflux in toluene for 15 hours. This method yields the target compound with an 82% yield .
Análisis De Reacciones Químicas
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethoxysilyl groups.
Hydrolysis: The trimethoxysilyl groups can undergo hydrolysis in the presence of water, leading to the formation of silanols.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols and siloxanes .
Aplicaciones Científicas De Investigación
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of immobilized ionic liquids and functionalized oxide particles.
Biology: The compound’s ability to form stable siloxane bonds makes it useful in the modification of biomaterials.
Medicine: Its potential as a drug delivery agent is being explored due to its ability to form stable and biocompatible coatings.
Industry: The compound is used in sol-gel technologies and as a coupling agent to promote adhesion between different materials
Mecanismo De Acción
The mechanism of action of 1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide primarily involves the formation of siloxane bonds. The trimethoxysilyl groups undergo hydrolysis to form silanols, which then condense to form siloxane bonds. These bonds provide coating strength and stability to modified surfaces. The compound’s ability to form stable siloxane bonds is crucial for its applications in various fields .
Comparación Con Compuestos Similares
1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other similar compounds such as:
Bis[3-(trimethoxysilyl)propyl]amine: This compound also contains trimethoxysilyl groups and is used as a coupling agent to promote adhesion between materials.
1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: This compound is used in similar applications but has a different core structure.
1-[3-(Trimethoxysilyl)propyl]urea: This compound is used for immobilizing surface atoms by forming ligands.
The uniqueness of this compound lies in its dihydroimidazolium core, which imparts distinct properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
406700-13-8 |
|---|---|
Fórmula molecular |
C15H35IN2O6Si2 |
Peso molecular |
522.52 g/mol |
Nombre IUPAC |
trimethoxy-[3-[1-(3-trimethoxysilylpropyl)-1,2-dihydroimidazol-1-ium-3-yl]propyl]silane;iodide |
InChI |
InChI=1S/C15H34N2O6Si2.HI/c1-18-24(19-2,20-3)13-7-9-16-11-12-17(15-16)10-8-14-25(21-4,22-5)23-6;/h11-12H,7-10,13-15H2,1-6H3;1H |
Clave InChI |
SEOMWPAZLRJILR-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCC[NH+]1CN(C=C1)CCC[Si](OC)(OC)OC)(OC)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


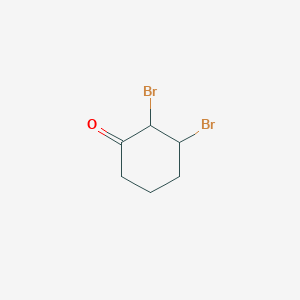
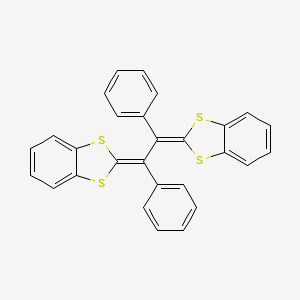
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
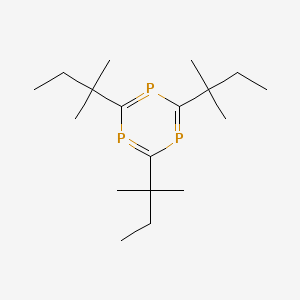
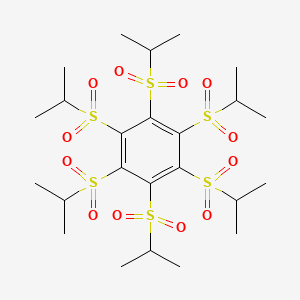
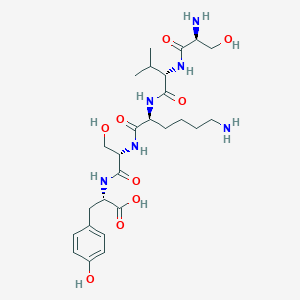
![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)
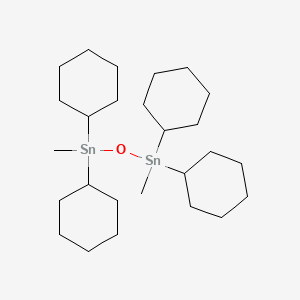
![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
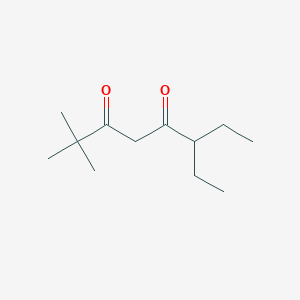
![[3-(Trichloromethanesulfinyl)prop-1-en-1-yl]benzene](/img/structure/B14259659.png)
